
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves the reaction of adenine with propylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The mixture is stirred at elevated temperatures (around 100°C) for a specific duration .
Industrial Production Methods
similar compounds are often synthesized using high-speed counter-current chromatography (HSCCC) and other advanced separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as adenosine deaminase. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: Another 6-aminopurine derivative with similar structural features.
Sinefungin: A purine nucleoside analogue with a similar purine base attached to a sugar.
Ademetionine: A compound with a purine base involved in transmethylation processes.
Uniqueness
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is unique due to its specific propylpropanamide side chain, which differentiates it from other 6-aminopurine derivatives. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
84460-82-2 |
|---|---|
Molecular Formula |
C11H16N6O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H16N6O/c1-2-4-13-8(18)3-5-17-7-16-9-10(12)14-6-15-11(9)17/h6-7H,2-5H2,1H3,(H,13,18)(H2,12,14,15) |
InChI Key |
RVFBGGBFAHQCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
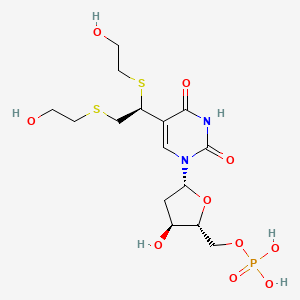

![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
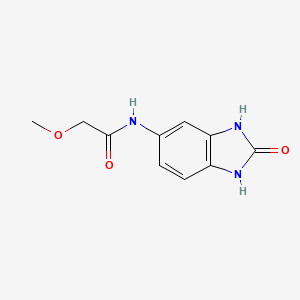
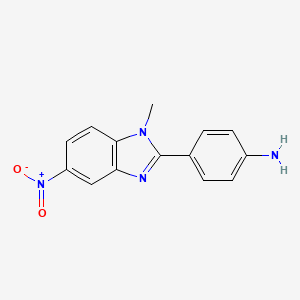
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)

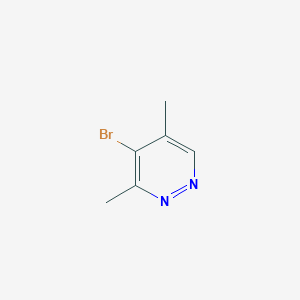
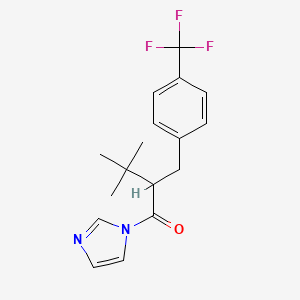
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)

